molecular formula C9H6BrF3O2 B1294277 4-Bromo-3-(trifluoromethyl)phenylacetic acid CAS No. 914637-17-5

4-Bromo-3-(trifluoromethyl)phenylacetic acid

Cat. No. B1294277
M. Wt: 283.04 g/mol
InChI Key: XHELBVCWQUJGRW-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)phenylacetic acid is a compound that is structurally related to various brominated aromatic compounds with potential applications in chemical synthesis and pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds such as 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester , 4'-bromo-4,5,6,7-tetrachlorofluorescein , and 2-(3-Bromo-4-methoxyphenyl)acetic acid have been synthesized and analyzed, providing insights into the chemical behavior of brominated aromatic compounds with electron-withdrawing groups like trifluoromethyl.

Synthesis Analysis

The synthesis of related compounds involves regioselective bromination reactions and the use of specific reagents to introduce the bromo and trifluoromethyl groups onto the aromatic ring. For instance, the synthesis of 4'-bromophenacyl triflate is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid, yielding a 66% product . Similarly, 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . These methods suggest that the synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetic acid could potentially be carried out through analogous bromination and functionalization strategies.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the geometry of the aromatic ring. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The presence of electron-withdrawing groups like bromine affects the bond angles around the substituents, as seen in the reported bond angles for the compound . This information can be extrapolated to predict the molecular geometry of 4-Bromo-3-(trifluoromethyl)phenylacetic acid, where the trifluoromethyl group would likely exert a similar electron-withdrawing effect.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions, often facilitated by the presence of the bromine atom, which can act as a good leaving group. The reactivity of such compounds can be influenced by the presence of other substituents, as seen in the spontaneous racemization of bromo-(o-chloro)phenylacetic acid . The reactivity insights from the study of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, which includes an analysis of the compound's chemical reactivity properties using Conceptual Density Functional Theory (CDFT), can provide a theoretical framework for understanding the reactivity of 4-Bromo-3-(trifluoromethyl)phenylacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure and the nature of their substituents. The strong electron-withdrawing trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)phenylacetic acid would likely affect its acidity, boiling point, and solubility. The use of high-performance liquid chromatography (HPLC) for the determination of carboxylic acid derivatives and the isolation of brominated compounds by pH-zone-refining counter-current chromatography demonstrate the importance of analytical techniques in characterizing the physical properties of such compounds. The intermolecular interactions, such as hydrogen bonding observed in the crystal structure of related compounds , would also be relevant to the physical properties of 4-Bromo-3-(trifluoromethyl)phenylacetic acid.

Scientific Research Applications

  • Organic Synthesis

    • This compound is used as a building block in organic synthesis . It’s a solid powder at ambient temperature and has a boiling point of 92-95°C .
    • It’s important to handle this compound with care. Safety measures include using hand protection, eye protection, skin and body protection, and respiratory protection .
  • Protodeboronation of Pinacol Boronic Esters

    • In a study published in Chemical Science, this compound was used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound.
    • The study reported a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Preparation of N,N-Diethyl [(α,α,α-triuoro-m-tolyl)]acetamide (DM156)

    • “4-Bromo-3-(trifluoromethyl)phenylacetic acid” can be used in the preparation of N,N-Diethyl [(α,α,α-triuoro-m-tolyl)]acetamide (DM156) .
    • The specific methods of application or experimental procedures would be detailed in the specific scientific literature or patent related to the synthesis of DM156 .
  • Synthesis of Trifluoromethylpyridines

    • Trifluoromethylpyridines (TFMP) and its derivatives have key structural motifs in active agrochemical and pharmaceutical ingredients .
    • “4-Bromo-3-(trifluoromethyl)phenylacetic acid” could potentially be used in the synthesis of these compounds .
    • The specific methods of application or experimental procedures would be detailed in the specific scientific literature or patent related to the synthesis of these compounds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELBVCWQUJGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254781
Record name 4-Bromo-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)phenylacetic acid

CAS RN

914637-17-5
Record name 4-Bromo-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid
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Synthesis routes and methods

Procedure details

To a flask containing 2-(4-bromo-3-(trifluoromethyl)phenyl)acetonitrile 46-5 (880 mg, 3.3 mmol) were added water (4.5 mL) and dropwise concentrated sulfuric acid (4.5 mL). The reaction mixture was stirred at 115° C. for 4 hours. After cooled down to room temperature, the reaction mixture was poured into water (100 mL). The resulting solution was neutralized with powder sodium carbonate to pH 12, treated with 1N HCl aqueous solution to pH around 2, and extracted with dichloromethane (50 mL×3). The combined organic layers were washed with brine, dried over Na2SO4 and then taken to dryness by rotary evaporation give 2-(4-bromo-3-(trifluoromethyl)phenyl)acetic acid 46-6 as pale yellow solid. MS m/z 283.1 (M+1)
Quantity
880 mg
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reactant
Reaction Step One
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0 (± 1) mol
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100 mL
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4.5 mL
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4.5 mL
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Reaction Step Five

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